1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, dimethoxy groups, and a tetrahydroisoquinoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenoxy Group:
Dimethoxylation: The dimethoxy groups are introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.
Carbothioamide Formation: The final step involves the formation of the carbothioamide group by reacting the intermediate with thiourea under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbothioamide group, converting it to the corresponding amine.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thiourea.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, such as cell proliferation and apoptosis.
Pathways: It modulates signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and growth.
Comparison with Similar Compounds
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can be compared with other similar compounds, such as:
1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl}-1-propanone: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
(4-(4-Fluorophenoxy)-2-methylphenyl)methanol: This compound has a similar fluorophenoxy group but lacks the tetrahydroisoquinoline core, resulting in distinct reactivity and applications.
The uniqueness of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H27FN2O3S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H27FN2O3S/c1-17-4-8-20(9-5-17)28-26(33)29-13-12-18-14-24(30-2)25(31-3)15-22(18)23(29)16-32-21-10-6-19(27)7-11-21/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,33) |
InChI Key |
VNZABYRWXTWNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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